molecular formula C5H6N4O2S B8343458 1-Methyl-2-thiocarbamyl-5-nitroimidazole

1-Methyl-2-thiocarbamyl-5-nitroimidazole

Cat. No.: B8343458
M. Wt: 186.19 g/mol
InChI Key: LJWUMPBTNPLHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-thiocarbamyl-5-nitroimidazole is a nitroimidazole derivative characterized by a thiocarbamyl (-NH-C(=S)-NH₂) substituent at the 2-position of the imidazole ring, a methyl group at the 1-position, and a nitro group at the 5-position. Nitroimidazoles are renowned for their biological activity, particularly as antiparasitic and antibacterial agents, due to their ability to disrupt microbial DNA synthesis under anaerobic conditions . For instance, derivatives like Ronidazole (1-methyl-5-nitroimidazole-2-methanol 2-carbamate) highlight the pharmacological significance of functional groups at the 2-position .

Properties

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

1-methyl-5-nitroimidazole-2-carbothioamide

InChI

InChI=1S/C5H6N4O2S/c1-8-3(9(10)11)2-7-5(8)4(6)12/h2H,1H3,(H2,6,12)

InChI Key

LJWUMPBTNPLHAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=S)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole derivatives vary widely in biological activity, solubility, and stability based on substituents at the 2-position. Below is a detailed comparison of 1-methyl-2-thiocarbamyl-5-nitroimidazole with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Substituent at Position 2 Key Features Biological/Physical Properties Reference
This compound Thiocarbamyl (-NH-C(=S)-NH₂) Hypothesized enhanced solubility due to polar thiocarbamyl group; potential antimicrobial activity. Not directly studied; inferred from analogs. -
Ronidazole Carbamoyloxymethyl (-O-CO-NH₂) Approved antiprotozoal agent; high stability and bioavailability. Effective against Giardia and Trichomonas.
C-3 (Thiosemicarbazone analog) Thiosemicarbazone (-N-NH-C(=S)-NHPh) Synthesized via reflux in acidic ethanol; aromatic substitution enhances π-π interactions. Pending biological evaluation.
2-(2-Amino-thiadiazol-5-yl)-1-methyl-5-nitroimidazole Thiadiazole ring Synthesized using thiosemicarbazide and HF; moderate yield (53%). Potential dual activity (antimicrobial/anticancer).
1-Methyl-5-nitroimidazole-2-carbonitrile Cyano (-CN) High electrophilicity; used as intermediate for further functionalization. Limited bioactivity reported.

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